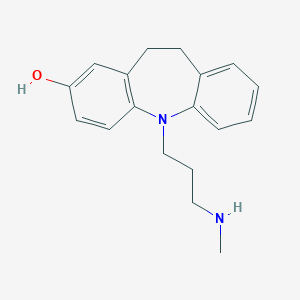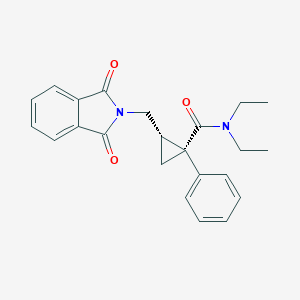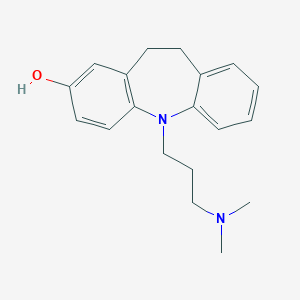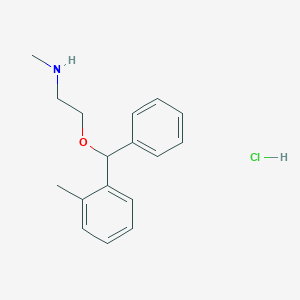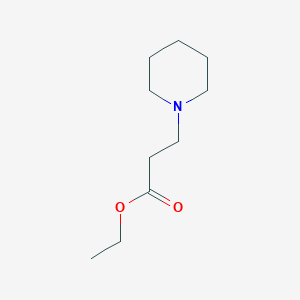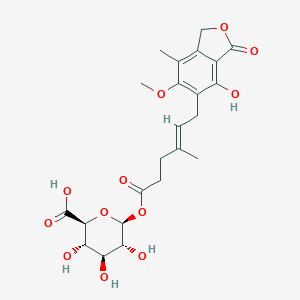
Mycophenolic acid acyl glucuronide
Vue d'ensemble
Description
Mycophenolic acid acyl glucuronide (AcMPAG) is an important product in the metabolism of mycophenolic acid . It has a molecular weight of 496.47 . The IUPAC name is 1-O-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-4-hexenoyl]-beta-D-glucopyranuronic acid .
Synthesis Analysis
The primary metabolic pathways of Mycophenolic acid (MPA) are hepatic glucuronidation through UDP-glucuronosyltransferase (UGT) enzymes in the formation of MPA-glucuronide (MPAG, major pathway) and MPA-acyl glucuronide (AcMPAG) .Molecular Structure Analysis
The InChI code for Mycophenolic acid acyl glucuronide is1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18+,20-,23+/m0/s1 . Chemical Reactions Analysis
Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .Physical And Chemical Properties Analysis
Mycophenolic acid acyl glucuronide has a molecular weight of 496.47 . The storage temperature is between 28°C .Applications De Recherche Scientifique
Immunosuppressive Therapy Monitoring
AcMPAG is a metabolite of Mycophenolic acid (MPA), which is used in immunosuppressive therapy post-organ transplantation. The determination of AcMPAG in human plasma is crucial for monitoring the immunosuppressive therapy to ensure efficacy and minimize side effects . A modified HPLC method allows simultaneous determination of MPA, its phenolic glucuronide, and AcMPAG, aiding in the assessment of the drug’s pharmacologic and toxicologic relevance .
Pharmacologic Activity Assessment
In vitro studies have shown that AcMPAG possesses pharmacologic and potentially proinflammatory activity. Understanding its activity is vital for evaluating the immunosuppression and side effects associated with mycophenolate mofetil therapy . This knowledge can lead to better management of drug dosages and schedules to optimize patient outcomes.
Drug Interaction Studies
AcMPAG interacts with transport systems responsible for the excretion of organic anions in the human kidney . This interaction can affect the renal secretion of other drugs, highlighting the importance of studying potential drug-drug interactions, especially in patients undergoing complex medication regimens post-transplantation .
Toxicology and Side Effects Analysis
The toxicological relevance of AcMPAG is a subject of ongoing research. Its potential proinflammatory properties necessitate careful monitoring and analysis to prevent adverse effects in patients receiving immunosuppressive therapy .
Renal Function and Excretion Mechanisms
AcMPAG’s interaction with renal organic anion transporters (hOAT1 and hOAT3) may interfere with the renal secretion of antiviral drugs, cortisol, and other organic anions . Research in this area can provide insights into the mechanisms of renal excretion and help predict and manage possible complications in renal function due to drug interactions .
Efflux Transporter Studies
Studies involving Madin-Darby canine kidney II cells transfected with the human MRP2 gene have been conducted to investigate the role of MRP2 in the efflux of MPA and its metabolites, including AcMPAG . This research is significant for understanding the efflux mechanisms of drugs and their metabolites, which is essential for drug development and safety evaluation .
Mécanisme D'action
Target of Action
Mycophenolic acid acyl glucuronide (AcMPAG) is a metabolite of Mycophenolic acid (MPA), a potent immunosuppressant agent . The primary target of MPA and its metabolites is the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo pathway of guanosine nucleotide biosynthesis, which is essential for the proliferation of T- and B-lymphocytes .
Mode of Action
MPA, and by extension AcMPAG, acts as a selective, noncompetitive, and reversible inhibitor of IMPDH . It blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . By inhibiting IMPDH, MPA interferes with the de novo pathway of guanosine nucleotide biosynthesis, leading to a decrease in the proliferation of T- and B-lymphocytes .
Biochemical Pathways
The inhibition of IMPDH disrupts the de novo pathway of guanosine nucleotide biosynthesis, which is a critical pathway for DNA and RNA synthesis in lymphocytes . This disruption leads to a decrease in lymphocyte proliferation, thereby exerting an immunosuppressive effect .
Pharmacokinetics
MPA is metabolized primarily by glucuronidation in the liver to form MPA glucuronide (MPAG) and AcMPAG . These metabolites are primarily produced by UDP-glucuronosyltransferases UGT1A9 and 2B7 . The majority of MPA metabolites are eliminated via the urine, with partial elimination also occurring in the bile mediated by multidrug resistance-associated protein 2 (MRP2), followed by enterohepatic recirculation . The pharmacokinetics of MPA exhibit a large inter- and intra-individual variability .
Result of Action
The result of the action of MPA and its metabolites is a decrease in the proliferation of T- and B-lymphocytes . This leads to a reduction in the immune response, making MPA and its metabolites effective in preventing organ transplant rejections .
Action Environment
The action of MPA and its metabolites can be influenced by various environmental factors. For instance, decreased creatinine clearance can increase the MPAG concentration, followed by an increased MPA concentration, thereby decreasing IMPDH activity . Additionally, conditions like diarrhea can decrease the enterohepatic circulation of MPAG, consequently reducing MPA concentration . Therefore, dosage adjustment based on plasma MPA concentration may be required, especially for patients with renal dysfunction and/or diarrhea .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18+,20-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMSTEZXAMABFF-UEARNRKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501343826 | |
| Record name | Mycophenolic acid O-acyl-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501343826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mycophenolic acid acyl glucuronide | |
CAS RN |
99043-04-6 | |
| Record name | Mycophenolic acid acyl glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099043046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MYCOPHENOLIC ACID ACYL GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B96732OXNA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



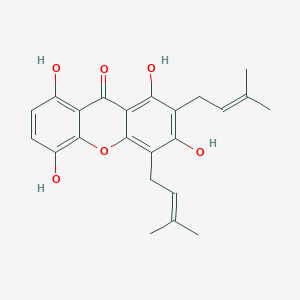
![11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol](/img/structure/B23120.png)

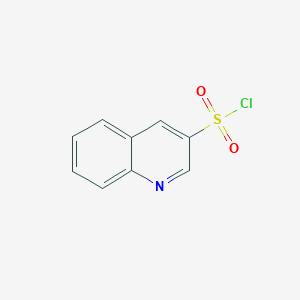

![1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide](/img/structure/B23138.png)

